4-(Ethylsulfanyl)piperidine hydrochloride
Description
Properties
IUPAC Name |
4-ethylsulfanylpiperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS.ClH/c1-2-9-7-3-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDTXVWHEDGVRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The key challenge lies in the selective introduction of the ethylsulfanyl group without affecting the piperidine nitrogen or other ring positions.
Preparation of Piperidine Precursors
A common precursor to 4-(Ethylsulfanyl)piperidine is 4-piperidone or 1-benzyl-4-piperidone, which can be synthesized or procured and then functionalized.
Hydrogenation of 1-benzyl-4-piperidinyl piperidine : A method described in patent CN1583742A involves hydrogenation of 1-benzyl-4-piperidinyl piperidine in toluene with 10% palladium on carbon catalyst under hydrogen pressure (20 kg/cm²) at 110-120°C for 3 hours. The reaction mixture is then worked up by filtration, solvent evaporation, and treatment with hydrogen chloride gas to precipitate the dihydrochloride salt of the piperidine derivative.
Synthesis of 1-benzyl-4-piperidone : This intermediate can be prepared by reacting benzylamine with polymethylmethacrylate, followed by extraction and purification steps including drying and distillation under reduced pressure to isolate the ketone at 130°C/3-4 mmHg.
Introduction of the Ethylsulfanyl Group
The ethylsulfanyl substituent is typically introduced through nucleophilic substitution or addition reactions involving sulfur-containing reagents.
General synthetic approach : Ethylthio groups can be introduced using alkylation of thiolate intermediates or by reaction of piperidine derivatives with ethylsulfur-containing electrophiles.
Related synthetic procedures : Although direct preparation methods for 4-(Ethylsulfanyl)piperidine hydrochloride are scarce, analogous syntheses of alkylsulfanyl-substituted piperidines and dihydropyridines provide insight. For example, synthesis of 6-alkylsulfanyl-1,4-dihydropyridines involves reaction of thiolates with bromoacetophenone derivatives under reflux in ethanol, followed by crystallization. This suggests that ethylsulfanyl groups can be introduced by reacting piperidine or its derivatives with ethylthiolate or ethylsulfur electrophiles under controlled conditions.
Formation of Hydrochloride Salt
The final step in the preparation is the formation of the hydrochloride salt to improve compound stability and facilitate isolation.
Hydrochloride salt formation : This is commonly achieved by dissolving the free base in anhydrous ether or ethanol and passing dry hydrogen chloride gas through the solution. The resulting precipitate is filtered, washed, and recrystallized from ethanol-ether mixtures to yield pure this compound.
Alternative acidification methods : Some processes use hydrochloric acid solutions or gaseous HCl under controlled temperature and stirring to ensure complete salt formation without degradation.
Summary Table of Preparation Steps and Conditions
Research Findings and Optimization Notes
Catalyst and solvent choice : Use of palladium on carbon as a catalyst under hydrogen atmosphere is effective for hydrogenation steps, with toluene as a suitable solvent for thermal stability and solubility.
Temperature and pressure control : Maintaining reaction temperature between 110-120°C and hydrogen pressure at 20 kg/cm² ensures efficient reduction without side reactions.
Purification : Recrystallization from ethanol-ether mixtures after salt formation improves purity and yield, with yields reported up to 159g from 200g starting material in scale-up conditions.
Alternative synthetic routes : Incorporation of ethylsulfanyl groups via nucleophilic substitution on activated piperidine intermediates under reflux in ethanol has been demonstrated in related compounds, suggesting potential for method adaptation.
Hydrochloride salt stability : Formation of hydrochloride salt enhances compound stability and facilitates handling, with gas-phase HCl preferred to avoid excess moisture.
Chemical Reactions Analysis
Types of Reactions
4-(Ethylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylsulfanyl group, typically using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the ethylsulfanyl group is replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives without the ethylsulfanyl group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(Ethylsulfanyl)piperidine hydrochloride is primarily studied for its potential therapeutic applications. Compounds containing piperidine rings are known for their influence on neurotransmitter systems, making them candidates for treating neurodegenerative diseases and cognitive disorders. Research indicates that this compound may interact with acetylcholinesterase, suggesting possible cognitive-enhancing properties relevant to Alzheimer's disease treatment.
Neuropharmacology
The compound is of interest in neuropharmacological studies due to its potential effects on neurotransmitter receptors. The piperidine structure may facilitate interactions with various receptors, influencing neurotransmission and potentially leading to new treatments for psychiatric disorders.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. This suggests that this compound could be explored as a lead compound in developing new antibacterial agents.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo nucleophilic substitutions and oxidation reactions makes it an important intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 4-(Ethylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 4-(Ethylsulfanyl)piperidine hydrochloride with selected analogs:
*Note: Data for this compound is inferred from analogs.
Key Observations:
- Functional Group Effects : Sulfur-containing groups (e.g., sulfanyl vs. sulfonyl) influence polarity and reactivity. Sulfonyl groups (e.g., in 4-(Ethanesulfonyl)piperidine HCl) are more electron-withdrawing, enhancing stability in aqueous environments .
- Solubility : Nitrophenyl derivatives (e.g., 4-(4-Nitrophenyl)piperidine HCl) exhibit higher solubility in polar solvents due to nitro group polarity .
- Molecular Weight : Derivatives with aromatic substituents (e.g., phenyl, nitrophenyl) have higher molecular weights compared to aliphatic analogs.
Biological Activity
4-(Ethylsulfanyl)piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the ethylsulfanyl group enhances its chemical reactivity and biological interactions, making it a valuable subject for research in drug development and pharmacology.
The synthesis of this compound typically involves the following steps:
- Formation of the Piperidine Ring : This can be achieved through hydrogenation of pyridine or cyclization of appropriate precursors.
- Introduction of the Ethylsulfanyl Group : This is done via nucleophilic substitution, where piperidine reacts with ethylsulfanyl chloride in the presence of a base (e.g., sodium hydroxide).
- Formation of Hydrochloride Salt : The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ethylsulfanyl group can modulate binding affinities, influencing the compound's pharmacological effects. The specific pathways and targets vary depending on the biological context studied.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which may lead to therapeutic applications in treating various diseases.
- Receptor Modulation : It has shown promise in modulating receptor activity, particularly in neurological systems, suggesting potential uses in treating psychiatric disorders.
Case Studies
Several studies have explored the biological activity of piperidine derivatives similar to this compound:
- A study demonstrated that piperidine derivatives could act as selective antagonists for histamine H3 and sigma-1 receptors, highlighting their potential in pain management therapies .
- Another investigation focused on the cytotoxicity and antimicrobial activities of piperidine derivatives, showing that modifications can significantly affect their biological profiles .
Research Applications
The compound has diverse applications in scientific research:
- Medicinal Chemistry : Used as an intermediate in synthesizing pharmaceutical compounds targeting neurological disorders.
- Organic Synthesis : Acts as a building block for complex molecules, including heterocycles and natural product analogs.
- Biological Studies : Employed to study the effects of sulfanyl-substituted piperidines on biological systems, including their roles as enzyme inhibitors or receptor modulators .
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethylsulfanyl group | Enzyme inhibition, receptor modulation |
| 3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochloride | Bromophenyl sulfanyl group | Potential enzyme inhibitor |
| 4-Diphenylacetoxy-N-(2-chloroethyl)-piperidine | Diphenylacetoxy group | Muscarinic receptor blocking |
Q & A
Q. What are the standard synthetic routes for preparing 4-(Ethylsulfanyl)piperidine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or alkylation of piperidine derivatives. For example:
- Step 1 : Reacting piperidine with ethylsulfanyl chloride in the presence of a base (e.g., triethylamine) to form the ethylsulfanyl-piperidine intermediate.
- Step 2 : Hydrochloride salt formation using HCl in a polar solvent like ethanol.
Optimization : Adjusting temperature (0–25°C), solvent polarity, and stoichiometric ratios of reagents improves yield. Purification via recrystallization or chromatography (e.g., silica gel with methanol/dichloromethane) ensures high purity .
Q. What analytical techniques are critical for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the ethylsulfanyl group’s position on the piperidine ring.
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHClNS, MW 189.7 g/mol).
- X-ray Crystallography : Resolves stereochemical details and salt formation .
Q. How does the ethylsulfanyl group influence the compound’s solubility and stability?
The ethylsulfanyl group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability. Stability studies (e.g., TGA/DSC) show decomposition above 200°C. Store at 2–8°C under inert gas (N) to prevent oxidation of the sulfanyl moiety .
Advanced Research Questions
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
The sulfur atom in the ethylsulfanyl group acts as a weak nucleophile. In cross-coupling reactions (e.g., Suzuki-Miyaura), palladium catalysts facilitate C–S bond cleavage, enabling functionalization at the piperidine ring’s 4-position. Computational studies (DFT) reveal transition-state stabilization via sulfur’s lone-pair electrons .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from:
- Purity : Batch-to-batch variability in residual solvents (e.g., DMF) affects assay outcomes. Use LC-MS to verify purity >98%.
- Assay Conditions : Adjust pH (6–8) to account for hydrochloride salt dissociation.
- Target Selectivity : Screen against off-target receptors (e.g., GPCRs, ion channels) using radioligand binding assays .
Q. What strategies enable the design of derivatives with enhanced bioactivity?
- Structure-Activity Relationship (SAR) : Modify the ethylsulfanyl chain length (e.g., propylsulfanyl for increased hydrophobicity) or introduce electron-withdrawing groups (e.g., fluorine) to modulate binding affinity.
- Prodrug Approaches : Convert the hydrochloride salt to a free base for improved CNS penetration .
Key Research Findings
Synthetic Efficiency : Optimized one-pot synthesis achieves 85% yield with <2% impurities .
Biological Relevance : Demonstrates moderate inhibition of monoamine oxidase-B (IC = 1.2 µM), suggesting neuropharmacological potential .
Stability : Degrades by 15% after 6 months at 25°C; lyophilization improves long-term storage .
Methodological Recommendations
- Scale-Up : Use continuous flow reactors to mitigate exothermic reactions during ethylsulfanyl group incorporation .
- Toxicity Screening : Prioritize Ames tests and mitochondrial toxicity assays (e.g., HepG2 cell viability) early in development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
